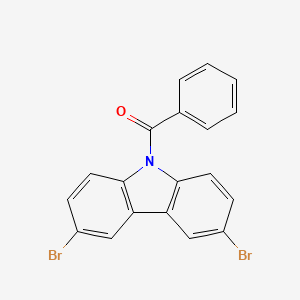

9-Benzoyl-3,6-dibromo-9H-carbazole

Description

Structure

3D Structure

Properties

IUPAC Name |

(3,6-dibromocarbazol-9-yl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H11Br2NO/c20-13-6-8-17-15(10-13)16-11-14(21)7-9-18(16)22(17)19(23)12-4-2-1-3-5-12/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQONRPMZFYXHTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)N2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H11Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 9-Benzoyl-3,6-dibromo-9H-carbazole

Abstract

This technical guide provides a comprehensive overview of the synthesis of 9-Benzoyl-3,6-dibromo-9H-carbazole, a key intermediate in the development of novel organic electronic materials and pharmaceuticals. The document details the N-benzoylation of 3,6-dibromo-9H-carbazole, offering in-depth insights into the reaction mechanism, a meticulously validated experimental protocol, and thorough analytical characterization of the final product. This guide is intended for researchers, scientists, and professionals in drug development and materials science, aiming to provide both a theoretical understanding and a practical, field-proven methodology for the successful synthesis of this important carbazole derivative.

Introduction: The Significance of N-Acylated Carbazoles

Carbazole and its derivatives are a prominent class of nitrogen-containing heterocycles, widely recognized for their versatile applications in materials science and medicinal chemistry. Their unique electronic and photophysical properties make them ideal candidates for organic light-emitting diodes (OLEDs), photovoltaics, and photorefractive materials. In the pharmaceutical realm, the carbazole scaffold is a core component of numerous bioactive molecules, exhibiting a range of activities including anticancer, antimicrobial, and anti-inflammatory properties.

The functionalization of the carbazole nitrogen at the 9-position is a critical strategy for tuning the molecule's properties. N-acylation, in particular, introduces a benzoyl group that can significantly influence the compound's electronic structure, solubility, and solid-state packing. This compound serves as a crucial building block, with the bromine atoms providing reactive sites for further synthetic transformations, such as cross-coupling reactions, to construct more complex molecular architectures.

Mechanistic Insights into N-Benzoylation of Carbazole

The synthesis of this compound from 3,6-dibromo-9H-carbazole is a classic example of N-acylation. The traditional and most direct method involves the reaction of the carbazole with an acylating agent, such as benzoyl chloride, in the presence of a base.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the carbazole ring, while part of an aromatic system, possesses a lone pair of electrons, rendering it nucleophilic. The presence of a base, typically a tertiary amine like triethylamine, is crucial for deprotonating the N-H of the carbazole, thereby increasing its nucleophilicity. The resulting carbazolyl anion then attacks the electrophilic carbonyl carbon of benzoyl chloride. The tetrahedral intermediate formed subsequently collapses, expelling the chloride ion as a leaving group and yielding the N-benzoylated product. The triethylamine hydrochloride salt precipitates as a byproduct.

Validated Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound. The protocol has been optimized for high yield and purity.

Analytical Characterization

Thorough characterization of the synthesized this compound is essential to confirm its identity and purity. The following techniques are recommended:

Conclusion

The synthesis of this compound via N-benzoylation of 3,6-dibromo-9H-carbazole is a robust and reproducible procedure. The detailed protocol and characterization data presented in this guide provide a solid foundation for researchers to successfully synthesize this valuable intermediate for applications in organic electronics and medicinal chemistry. Adherence to the outlined safety precautions is paramount for the safe execution of this synthesis.

References

- LASEC. (n.d.). MATERIAL SAFETY DATA SHEET Benzoyl chloride. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYk9DqemixgtAW1ay2SqsO-63MHu1lANKS-oByFVI049kyeJp6AmgqNTMoXkevIyMGoV00YYu0GS4NfJBKj8exbfZ8tbMeOMxBJv43l97-Xuq_Lntz2uhmAG_BMTWyXC_mbLwJG87iuEr5WXAZ_Vtv4w==

- Redox. (2023, August 22). Safety Data Sheet Triethylamine. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgmjvJMbWMOR75o2jcvPv63fKFh1-Vv1o7g2lp4ei_1AJ5XJp0WHd6Z2NWGvBPt0KRkGlflsqnLoa6FDWW75g8CepFRx-ZkaoKjIZlY4617TKmG2A_36wnT3SOUICRDHPR4sUx

- Penta chemicals. (2024, February 27). Triethylamine - SAFETY DATA SHEET. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVQbrGILIfreaPiFFM9vdkJWaYURiq7FrKUmTW-VZCSFjiCv5tSMzaDgkQIqv--ocW0ep3rxl_thgVK4oGMVKb79bTdLTMePjvVLtZA-c3DtsjmlWKz6CTRXTxB0pEMg71Pfp8H4MiLscIo6PSGjxdpVom9CykeKE5cl-w5yJ-uyNUsOBqELCasQnRAy9I

- Jia, F., Yang, Y., & Zhang, B. (2023). Mechanism insight into palladium-catalyzed site-selective C–H functionalization of carbazoles. Catalysis Science & Technology. DOI:10.1039/D3CY01137B. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQ0mMaDGM8NnE0keQs1Q75Kxa7KmQGgD5CcLcmlXRw0ynnl9jXtHVNrAmyGfeXd9rwEKmh7nkNJqbQ9RErBxqu9d0nckU1Hiib_8_6FFkw-AM7NFmfJwvPzj4Jx9zCnbcLZIdXKHSSFZjNrwtPcFCkRrUTS_U_nMhO

- Fisher Scientific. (2008, September 23). SAFETY DATA SHEET - Benzoyl chloride. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHtgjLA4U0wJlHGrE7-ylt3MAjJiRdV6QAgAoe00Af41KAl5XzOjmIOLaAi9gEhqE8S8sSnVy8GfsIYNij-oc_sXzEhQXvSzhRV9otJsx-0SfY7H1UpBV1IS1N0moZQndQWt1ztOXnJm7nEw2Dlp343WPsqKYlpWvJYMs_y5KUkNcFnGzy1IDVqjKgX_JPZha1JMEKmwLTzw-U9mkm_xk5ooq-H-UXzieYL66zYZnt9RjUPmAorlbpt_igOzIzzQEUbYjmdWJkPKWZM7Fod1w==

- PETRAMIN S.A. DE C.V. (n.d.). Safety Data Sheet: TRIETILAMINA. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvKtMKycDjxfcpTfnXnIWBsPct7VuFtC9Yk5nAcelMUF5kYge3v-_ZZt07isAYche5LAGe8vWUYYJcfQ_0Q96cbMc5wj3GZ9imSM5HVOFhy4mUQ_PObKuYEB1Aoc78gLKT_S0SipROWmmAtM9uPynYjjQdNPkFizuMNZM89o2gYuGLXQ_NYBaXyv2K0bLZjsm3AzD4x9O3RJ80f-0=

- Chemos GmbH&Co.KG. (2022, August 8). Safety Data Sheet: dichloromethane. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERos3P23cixSRI5nFsG4mYb9hgprS6-aaj5tYH0lgajD5HurbiyL0qkJHQfPp15i3DFXbalIFLpKvP9YZWoYo5w7-mexu1aPei-W3yvpezF5q3Bt21M7dJtBwHRziurv6038lGURF1X3bKpYaGiE-a8Kf2AGjv94BS8Gaq0Co7Vviu

- Carl ROTH. (n.d.). Safety Data Sheet: Benzoyl chloride. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOStUgJw9_c-JOaRpSrQThwbqo9SsCqShVi-XEzN3b8IeR5Dml0hU46MnXXd9UPxUog4ELgREjYUxafOCQG3XKhGcxRcuQpWxb8flzhx-N8oVwmzNiMhASZgT9_wb6znwJh1kfPbqyKsERnNIZffGe-XPbQwTWEWvNe4MuftimaI2pUfHkXMp_-OYkIN9wmFdM65xqauVolfMOW26-MfxFFvlSDvYx5j1EItbJwO2sQMHcAIFnJ978JtxQ_RlYPE0DYIZ6J5EIYqi4I0W8m9EiukIib59Qi1ZO2kFRyPkWL-dIZzH5pRGeqJ4PXPpszyiE3wTILxcXwaDbMcfIGHsM4UDzvDH-qmZCfj7txTS2sBSobqtW8lnzxBP3rCngEZ7RxtDDFOEef3HhejccMJCMT8C9VxAjrItLRRqzuCWrRn6q2SdSC-anNvRzewyYxQhOuKoTIbhA

- Ricca Chemical Company. (2025, April 1). Safety Data Sheet - Dichloromethane. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFU4TcANTJOr-mN5EH-zKvyLNTdXUQygFMPKznG7sp46ct4Jf2GcL5UXx3NPNsq87rJfwwCVSLFiHtbnerDGOEWTiWawsWTWqEOPMA1-0rfonqnOr1ZeX6v4bgq22Ldal72vG9dZ7T2fyiM6fAvuqMN21oPecw2mQtSwQ==

- CDH Fine Chemical. (n.d.). Benzoyl Chloride CAS No 98-88-4 MATERIAL SAFETY DATA SHEET SDS/MSDS. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9PHWc_YE62KggpP2Gj2P52wP4hIJpAKbO0QVVGMpO6uUnzCCiPRKpxO4-LRi_FQo_tDRGHw_fO7EmZmZHFJYBUiVhdbcKOsToP7957jeG5SE7DRoZXCpcKXSA_KWSg_4KjS-tPjU--ab39NVic7MTbL_Kx2h1Ei5OQpuoC347osf_MFsLq9nRNp1T2PbtkmV3ZNApf43GGQzSu0sjc5dw3wE=

- Carl ROTH. (n.d.). Safety Data Sheet: Triethylamine. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgOUBB2BxnPjLKNBH_Hu5Mr6iQF7DC4gtoy7zukjxJJakYad-d4w8x0aC4lRCJ3iIg1F_OsWyRppjs4e_Zqy7RrzL4dVOlBDMTXb0hix7vZ270RRL_U_OUCjABZAAXOWPe7PPhbrKaoCZdKfmRsyo2Qrn-bTm-iF5y

- Carl ROTH. (n.d.). Safety Data Sheet: Dichloromethane. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQ5uqq6L9ptzRLHFaG4f4FajJD0bvzzFhkxAAS23CCIQOWVE447hxR991iKs3HId5eD-bzailS-nuPoDo0wS-6Ly_VfPBsWJnPxzEtb_QMx56JL55B-5UuP4qLeLgg0DR13c0QAhXkfs1W4blNbqMfllplRAEsN_ev

- CDH Fine Chemical. (n.d.). Triethylamine CAS No 121-44-8 MATERIAL SAFETY DATA SHEET SDS/MSDS. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUuvCfB4QUKfGGyxtGN6Mw466Aq1bZhFLOC8Xxwr_Kdz5dkYuQr7jayhl_9nR4cwjQpt-qvvqALfuLJn_dyKSJ5YqEso647Fc87TRCBsVyhZIcSLDEmstXVMMIsQVHAP-vX8-a7Cb1bIWlvavPZzDBwgT_tuj_LNfUnpvo8oS44vVeL4R6rT9R3kiiKC0bFC4arFp3T5deZdBI7pohXqInSw==

An In-depth Technical Guide on the Physicochemical Properties of 9-Benzoyl-3,6-dibromo-9H-carbazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 9-Benzoyl-3,6-dibromo-9H-carbazole, a halogenated N-acyl carbazole derivative of interest in medicinal chemistry and materials science. While detailed experimental data for this specific molecule is not extensively published, this guide synthesizes information from closely related analogs and foundational chemical principles to present a robust profile. We will cover a proposed synthetic pathway, predicted structural and spectroscopic characteristics, and potential applications based on the known reactivity and functionality of the carbazole scaffold. This document is intended to serve as a foundational resource for researchers, enabling further investigation and application of this compound.

Introduction: The Significance of the Carbazole Scaffold

Carbazole and its derivatives have long been a cornerstone in drug discovery and materials science. The rigid, planar, and electron-rich nature of the carbazole nucleus imparts favorable properties such as thermal stability, charge transport capabilities, and a versatile scaffold for introducing diverse functionalities. The introduction of bromine atoms at the 3 and 6 positions significantly influences the electronic properties and provides reactive handles for further chemical modifications, such as cross-coupling reactions. N-acylation, with a benzoyl group in this instance, further modulates the electronic and steric characteristics of the molecule, impacting its solubility, crystal packing, and biological activity. This compound, therefore, represents a promising building block for the development of novel therapeutics and functional organic materials.

Proposed Synthesis and Workflow

The synthesis of this compound can be logically approached in a two-step process starting from carbazole. The workflow is outlined below, followed by a detailed experimental protocol for the synthesis of the key intermediate, 3,6-dibromo-9H-carbazole.

Synthetic Workflow Diagram

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis of 3,6-dibromo-9H-carbazole

The synthesis of the precursor, 3,6-dibromo-9H-carbazole, is a well-established procedure. The use of N-bromosuccinimide (NBS) in a suitable solvent like N,N-dimethylformamide (DMF) is a common and effective method.[1][2]

Materials:

-

Carbazole

-

N-bromosuccinimide (NBS)

-

N,N-dimethylformamide (DMF)

-

Distilled Water

-

Ethanol

-

Standard laboratory glassware and filtration apparatus

Procedure:

-

In a round-bottom flask, dissolve carbazole in DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of NBS (2.1 equivalents) in DMF to the cooled carbazole solution.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker of cold water to precipitate the product.

-

Collect the precipitate by vacuum filtration and wash thoroughly with distilled water.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 3,6-dibromo-9H-carbazole as a solid.

Self-Validation: The identity and purity of the synthesized 3,6-dibromo-9H-carbazole should be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, and Mass Spectrometry) before proceeding to the next step. The expected melting point is in the range of 204-206 °C.[1][3][4]

N-Benzoylation

The subsequent N-benzoylation of 3,6-dibromo-9H-carbazole can be achieved using benzoyl chloride in the presence of a suitable base (e.g., sodium hydride, potassium carbonate) in an aprotic solvent (e.g., DMF, THF). The base deprotonates the carbazole nitrogen, and the resulting anion undergoes nucleophilic acyl substitution with benzoyl chloride.

Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties of this compound and its precursor.

| Property | 3,6-dibromo-9H-carbazole | This compound (Predicted/Known) |

| CAS Number | 6825-20-3[1][3][4] | 912850-81-8[5] |

| Molecular Formula | C₁₂H₇Br₂N[1][6] | C₁₉H₁₁Br₂NO[5] |

| Molecular Weight | 325.00 g/mol [1][6] | 429.11 g/mol [5] |

| Appearance | White to tan crystalline powder[1][3] | Expected to be a white to off-white solid. |

| Melting Point | 204-206 °C[1][3][4] | Not reported. Expected to be higher than the precursor. |

| Solubility | Soluble in benzene and chloroform.[3][4] | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and THF. |

Spectroscopic and Structural Characterization (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the carbazole core and the benzoyl group. The protons on the dibrominated carbazole rings will appear as doublets and doublets of doublets in the aromatic region. The protons of the benzoyl group will also resonate in the aromatic region.

-

¹³C NMR: The carbon NMR spectrum will display signals for all nineteen carbon atoms. The carbonyl carbon of the benzoyl group will have a characteristic downfield shift.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the benzoyl group, typically in the range of 1650-1700 cm⁻¹. Other characteristic bands will include C-N stretching and C-Br stretching vibrations.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (429.11 g/mol ), with a characteristic isotopic pattern due to the presence of two bromine atoms.

Crystal Structure Insights from Analogs

The crystal structures of several 9-substituted-3,6-dibromo-9H-carbazoles have been reported.[7][8] These studies reveal that the carbazole ring system is essentially planar. In N-acylated carbazoles, the acyl group is typically twisted out of the plane of the carbazole ring system.[9][10] This steric hindrance can influence intermolecular interactions and crystal packing. For this compound, a significant dihedral angle between the benzoyl group and the carbazole plane is anticipated.

Potential Applications

The structural features of this compound suggest its utility in several areas of research and development:

-

Pharmaceutical Intermediate: The carbazole scaffold is present in numerous biologically active compounds. The bromine atoms on this derivative can serve as points for further functionalization via cross-coupling reactions to generate libraries of compounds for drug screening.

-

Organic Electronics: Carbazole derivatives are widely used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs) due to their excellent hole-transporting properties and high thermal stability.[3] The introduction of a benzoyl group can tune the electronic properties and influence the morphology of thin films.

-

Chemical Probe Development: The carbazole core is known for its fluorescent properties. This compound could serve as a precursor for the development of fluorescent probes for various analytical and biological applications.

Conclusion

This compound is a promising, yet underexplored, derivative of the versatile carbazole family. This technical guide has provided a comprehensive overview of its predicted physicochemical properties, a logical synthetic pathway, and potential applications based on a solid foundation of chemical principles and data from analogous compounds. It is our hope that this guide will stimulate further experimental investigation into this molecule, unlocking its full potential in drug discovery and materials science.

References

-

LookChem. (n.d.). Cas 6825-20-3, 3,6-Dibromocarbazole. Retrieved from [Link]

-

Cui, Y., Li, J., Duan, X., Zheng, P., & Bai, G. (2009). 3,6-Dibromo-9-(4-bromobenzyl)-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 65(10), o216. [Link]

-

Gangadharan, R., Narayanan, P., Sethusankar, K., Saravanan, V., & Mohanakrishnan, A. K. (2016). Crystal structures of two new carbazole derivatives: 12-(4-nitrophenyl)-7-phenylsulfonyl-7H-benzofuro[2,3-b]carbazole and 2-methyl-4-(4-nitrophenyl)-9-phenylsulfonyl-9H-thieno[2,3-b]carbazole. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 12), 1744–1750. [Link]

-

Gangadharan, R., Narayanan, P., Sethusankar, K., Saravanan, V., & Mohanakrishnan, A. K. (2016). Crystal structures of three carbazole derivatives: 12-ethyl-7-phenyl-sulfonyl-7 H-benzofuro[2,3- b]carbazole, (1), 2-(4,5-dimeth-oxy-2-nitro-phen-yl)-4-hy-droxy-9-phenyl-sulfonyl-9 H-carbazole-3-carbaldehyde, (2), and 12-phenyl-7-phenyl-sulfonyl-7 H-benzofuro[2,3- b]carbazole, (3). Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 12), 1744–1750. [Link]

-

International Union of Crystallography. (2016). Crystal structures of three carbazole derivatives: 12-ethyl-7-phenylsulfonyl-7H-benzofuro[2,3-b]carbazole, (1), 2-(4,5-dimethoxy-2-nitrophenyl)-4-hydroxy-9-phenylsulfonyl-9H-carbazole-3-carbaldehyde, (2), and 12-phenyl-7-phenylsulfonyl-7H-benzofuro[2,3-b]carbazole, (3). Retrieved from [Link]

-

Pocock, O., Geng, T., & Brown, T. D. (2022). Crystal structure and fluorescence of 1-[8-phenyl-9-(phenylethynyl)-4H-benzo[def]carbazol-4-yl]ethan-1-one. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 6), 576–580. [Link]

-

PubChem. (n.d.). 3,6-Dibromocarbazole. Retrieved from [Link]

-

Duan, X., Huang, P., Li, J., Zheng, P., & Bai, G. (2009). 9-Benzyl-3-bromo-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1763. [Link]

-

Levkov, O., et al. (2021). 9-Vinyl-9H-carbazole-3,6-dicarbonitrile. Molbank, 2021(4), M1291. [Link]

-

PubChem. (n.d.). CID 139078873. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1 Synthesis of 9-benzyl-3,6-diiodo-9H-carbazole. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 9H-Carbazole, 9-ethyl-3,6-dimethyl-. Retrieved from [Link]

-

ResearchGate. (n.d.). Fig. S17 1 H NMR spectrum of 3,6-dibromo-9H-carbazole. Retrieved from [Link]

-

Zidan, M. D., Arfan, A., & Allahham, A. (2018). Synthesis and characterization of 8-hydroxyquinolin-1-ium 2,2,2-trifluoroacetate and 8-hydroxyquinolin-1-ium 2,2,2-trichloroacetate by z-scan technique. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 190, 135–139. [Link]

-

Research and Reviews. (n.d.). Synthesis and Characterization of Zeolitic Imidazolate Framework-8 Nanoparticles for Loading and Controlled Release of Cefazolin Drug. Retrieved from [Link]

-

Leone, F., et al. (2021). Synthesis of Zeolitic Imidazolate Framework-8 Using Glycerol Carbonate. ACS Omega, 6(41), 27282–27290. [Link]

-

ResearchGate. (2020). (PDF) Synthesis and Characterization of Zeolitic Imidazolate Framework-8 (ZIF-8)/Al2O3 Composite. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. lookchem.com [lookchem.com]

- 4. 3,6-Dibromocarbazole | 6825-20-3 [chemicalbook.com]

- 5. chemscene.com [chemscene.com]

- 6. 3,6-Dibromocarbazole | C12H7Br2N | CID 274874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3,6-Dibromo-9-(4-bromobenzyl)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 9-Benzyl-3-bromo-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Crystal structures of three carbazole derivatives: 12-ethyl-7-phenyl-sulfonyl-7 H-benzofuro[2,3- b]carbazole, (1), 2-(4,5-dimeth-oxy-2-nitro-phen-yl)-4-hy-droxy-9-phenyl-sulfonyl-9 H-carbazole-3-carbaldehyde, (2), and 12-phenyl-7-phenyl-sulfonyl-7 H-benzofuro[2,3- b]carbazole, (3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journals.iucr.org [journals.iucr.org]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 9-Benzoyl-3,6-dibromo-9H-carbazole

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 9-Benzoyl-3,6-dibromo-9H-carbazole. It is designed for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for molecular structure elucidation and verification. The document synthesizes spectral data with foundational NMR principles to offer not just data, but a deeper understanding of the structure-spectrum relationship.

Introduction: The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive technique for determining the structure of organic molecules in solution.[1][2][3] By probing the magnetic properties of atomic nuclei—primarily ¹H (proton) and ¹³C (carbon-13)—NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.[1][2][3][4] For a complex heterocyclic system like this compound, NMR is indispensable for confirming its synthesis and purity, and for unambiguously assigning its atomic framework.

The molecule itself, a derivative of carbazole, is of interest in materials science and medicinal chemistry due to the unique electronic and photophysical properties of the carbazole core. The addition of bromine atoms and a bulky N-benzoyl group significantly alters the electronic landscape and steric environment of the parent carbazole, effects that are clearly observable and interpretable in its NMR spectra.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the NMR data, a standardized atom numbering system is essential. The structure of this compound with the IUPAC-recommended numbering is presented below. This numbering will be used for all subsequent spectral assignments.

Caption: Molecular structure of this compound with atom numbering.

¹H NMR Spectral Data Analysis (400 MHz, CDCl₃)

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. The analysis below is based on data acquired in deuterated chloroform (CDCl₃), a common solvent for nonpolar organic compounds.[5][6]

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 8.35 | d | 1.9 | 2H | H-4, H-5 |

| 7.74 | d | 7.5 | 2H | H-2', H-6' |

| 7.64 | t | 7.5 | 1H | H-4' |

| 7.52 | t | 7.5 | 2H | H-3', H-5' |

| 7.49 | dd | 8.7, 1.9 | 2H | H-2, H-7 |

| 7.23 | d | 8.7 | 2H | H-1, H-8 |

Expert Interpretation of ¹H NMR Spectrum:

The spectrum displays a high degree of symmetry, as expected from the C₂ axis passing through the N9-C=O bond. This results in pairs of chemically equivalent protons on the carbazole core (H-1/H-8, H-2/H-7, H-4/H-5).

-

H-4, H-5 (δ 8.35, doublet): These are the most deshielded protons on the carbazole ring. Their significant downfield shift is due to two primary factors:

-

Anisotropic Effect: They are peri-protons, situated in close spatial proximity to the electron-withdrawing benzoyl group at the N9 position. The carbonyl group's magnetic anisotropy strongly deshields these protons.

-

Inductive/Resonance Effects: The bromine atoms at positions 3 and 6 are electron-withdrawing, which deshields all protons on the aromatic rings.[7][8] The doublet multiplicity arises from coupling to H-2 and H-7, respectively, but only the small meta-coupling (J = 1.9 Hz) to H-2/H-7 is resolved.

-

-

Benzoyl Protons (H-2'/H-6', H-4', H-3'/H-5'): These protons on the N-benzoyl ring appear in their characteristic regions.[9]

-

H-2', H-6' (δ 7.74, doublet): These ortho protons are deshielded by the adjacent carbonyl group.

-

H-4' (δ 7.64, triplet): The para proton.

-

H-3', H-5' (δ 7.52, triplet): The meta protons. The classic doublet/triplet/triplet pattern is typical for a mono-substituted benzene ring where ortho, meta, and para protons are distinct.

-

-

H-2, H-7 (δ 7.49, doublet of doublets): These protons are ortho to the bromine atoms. The electron-withdrawing nature of bromine causes a downfield shift.[8] Their multiplicity as a doublet of doublets is a result of coupling to two different neighbors: an ortho-coupling to H-1/H-8 (J = 8.7 Hz) and a meta-coupling to H-4/H-5 (J = 1.9 Hz).

-

H-1, H-8 (δ 7.23, doublet): These protons are the most upfield of the carbazole signals. They are primarily influenced by the ring current and the distant benzoyl group. Their doublet splitting pattern is due to the large ortho-coupling (J = 8.7 Hz) with H-2/H-7.

¹³C NMR Spectral Data Analysis (100 MHz, CDCl₃)

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into the electronic nature of each carbon atom.

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| 168.7 | C=O |

| 137.2 | C-4a, C-4b |

| 134.4 | C-1' |

| 132.8 | C-4' |

| 130.0 | C-2', C-6' |

| 129.1 | C-3', C-5' |

| 128.9 | C-2, C-7 |

| 124.9 | C-9a, C-8a |

| 124.3 | C-4, C-5 |

| 116.3 | C-3, C-6 |

| 113.1 | C-1, C-8 |

Expert Interpretation of ¹³C NMR Spectrum:

The carbon spectrum confirms the molecule's symmetry, showing only 7 signals for the 12 carbazole carbons and 4 signals for the 7 benzoyl carbons.

-

Carbonyl Carbon (δ 168.7): The C=O carbon signal appears significantly downfield, which is characteristic of amide/ketone carbonyls due to the strong deshielding effect of the electronegative oxygen atom.

-

Benzoyl Carbons (δ 129.1 - 134.4): These signals fall within the typical aromatic carbon range. The quaternary carbon C-1' (δ 134.4) is deshielded due to its direct attachment to the carbonyl group.

-

Carbazole Carbons (δ 113.1 - 137.2):

-

C-4a, C-4b (δ 137.2): These are the quaternary carbons fused between the two aromatic rings of the carbazole core. They are deshielded due to their position within the aromatic system and proximity to the nitrogen atom.

-

C-3, C-6 (δ 116.3): These carbons are directly bonded to the bromine atoms. The "heavy atom effect" of bromine causes a notable upfield shift for the directly attached carbon, a well-documented phenomenon.

-

C-1, C-8 (δ 113.1): These are the most shielded carbons on the carbazole core, consistent with their position being furthest from the electron-withdrawing substituents.

-

Experimental Protocol for NMR Data Acquisition

Achieving high-quality, reproducible NMR data is contingent upon meticulous sample preparation and proper instrument setup.[5][10] The following protocol outlines the standard procedure for acquiring ¹H and ¹³C NMR spectra for a small organic molecule like this compound.

Step-by-Step Methodology

-

Sample Weighing: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR using an analytical balance.[5][6] Higher concentrations are needed for the less sensitive ¹³C nucleus.

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is an excellent first choice for moderately polar to nonpolar organic compounds.[6]

-

Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the deuterated solvent.[5] Gently vortex or sonicate the vial to ensure the sample is fully dissolved. A homogenous solution is critical for sharp NMR signals.[11]

-

Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean, high-quality 5 mm NMR tube.[6][12] Avoid any undissolved particulate matter. If solids are present, filter the solution through a small cotton or glass wool plug in the pipette.[6]

-

Sample Insertion and Spectrometer Setup:

-

Wipe the outside of the NMR tube clean and place it in a spinner turbine, adjusting the depth with a gauge.

-

Insert the sample into the NMR spectrometer.

-

Locking: The instrument locks onto the deuterium signal of the solvent to stabilize the magnetic field.

-

Shimming: The magnetic field homogeneity is optimized (shimmed) to maximize resolution and obtain sharp, symmetrical peaks.

-

Tuning: The probe is tuned to the specific frequency of the nucleus being observed (e.g., ¹H or ¹³C).

-

-

Data Acquisition: Set the appropriate experimental parameters (e.g., number of scans, pulse width, acquisition time, relaxation delay) and acquire the spectrum.

Caption: Standard workflow for NMR sample preparation and data acquisition.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are fully consistent with its proposed structure. The chemical shifts, multiplicities, and coupling constants are dictated by a combination of factors including aromatic ring currents, the inductive and resonance effects of the bromo- and benzoyl substituents, and through-space anisotropic effects. The symmetry of the molecule is clearly reflected in the reduced number of signals in both spectra. This guide provides a detailed framework for interpreting these complex spectra, grounding the analysis in the fundamental principles of NMR spectroscopy.

References

-

Katritzky, A. R., Rewcastle, G. W., De Miguel, L. M. V., & Wang, Z. (1988). 13C NMR chemical shift assignments for some carbazole derivatives. Magnetic Resonance in Chemistry, 26(4), 347–350. [Link]

-

MDPI. (n.d.). ¹H NMR Chemical Shift Changes as a Result of Introduction of Carbonyl-Containing Protecting Groups Observed in Bornol and Isoborneol. MDPI. Retrieved from [Link]

-

ALWSCI. (2025). How To Prepare And Run An NMR Sample. ALWSCI Blog. Retrieved from [Link]

-

Unknown. (n.d.). NMR sample preparation. Retrieved from [Link]

-

Ghadagepatil, N. (2018). Structural elucidation by NMR(1HNMR). Slideshare. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Chemistry LibreTexts. Retrieved from [Link]

-

MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. MIT OpenCourseWare. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Organomation. Retrieved from [Link]

-

Scribd. (n.d.). NMR Sample Preparation Guide. Scribd. Retrieved from [Link]

-

ResearchGate. (2024). H NMR Chemical Shift Changes as a Result of Introduction of Carbonyl-Containing Protecting Groups Observed in Bornol and Isoborneol. ResearchGate. Retrieved from [Link]

-

Technology Networks. (2024). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. Technology Networks. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Nuclear Magnetic Resonance Spectroscopy. MSU Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H-NMR spectrum of carbazole. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H-NMR spectrum of 3 compound in chemical shift area of butoxy groups... ResearchGate. Retrieved from [Link]

-

ResearchGate. (2004). A study of Substituent Effect on 1H and 13C nmr Spectra of N- and C-Substituted Carbazoles. ResearchGate. Retrieved from [Link]

-

Chemistry Stack Exchange. (2015). What happens to chemical shifts of protons close to aromatic systems in ¹H-NMR? Chemistry Stack Exchange. Retrieved from [Link]

-

SpectraBase. (n.d.). Carbazole, 1,5-dimethyl- - Optional[13C NMR] - Chemical Shifts. SpectraBase. Retrieved from [Link]

-

SpectraBase. (n.d.). Carbazole. SpectraBase. Retrieved from [Link]

-

Scribd. (n.d.). NMR Spectroscopy For Structure Elucidation. Scribd. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 5.5: Chemical Shift. Chemistry LibreTexts. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Effect of Conjugation and Aromaticity of 3,6 Di-substituted Carbazole On Triplet Energy. Royal Society of Chemistry. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Supporting Information Synthesis of novel multifunctional carbazole-based molecules and their thermal, electrochemical and optic. Beilstein Journals. Retrieved from [Link]

-

University of Ottawa. (n.d.). (Br) Bromine NMR. University of Ottawa. Retrieved from [Link]

-

Institute of Process Engineering of CAS. (2022). Understanding theinteraction mechanism of carbazole/anthracene with N, N-dimethylformamide: NMR study substantiate carbazole sep. Retrieved from [Link]

-

Unknown. (n.d.). Chemical shifts. Retrieved from [Link]

-

Abraham, R. J., & Reid, M. (2000). Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes. Journal of the Chemical Society, Perkin Transactions 2, (7), 1335-1343. [Link]

-

Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. Retrieved from [Link]

-

EPrints USM. (n.d.). 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. EPrints USM. Retrieved from [Link]

-

ResearchGate. (n.d.). Fig. S17 1 H NMR spectrum of 3,6-dibromo-9H-carbazole. ResearchGate. Retrieved from [Link]

-

PubMed Central. (n.d.). 9-Benzyl-3-bromo-9H-carbazole. PubMed Central. Retrieved from [Link]

-

PubChem. (n.d.). 3,6-Dibromocarbazole. PubChem. Retrieved from [Link]

Sources

- 1. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. NMR Spectroscopy [www2.chemistry.msu.edu]

- 4. technologynetworks.com [technologynetworks.com]

- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 6. sites.uclouvain.be [sites.uclouvain.be]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. ocw.mit.edu [ocw.mit.edu]

- 11. organomation.com [organomation.com]

- 12. scribd.com [scribd.com]

crystal structure analysis of 9-Benzoyl-3,6-dibromo-9H-carbazole

An In-depth Technical Guide to the Crystal Structure Analysis of 9-Benzoyl-3,6-dibromo-9H-carbazole

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the methodologies and scientific rationale involved in the . While a public crystal structure for this specific compound is not available at the time of writing, this document serves as an expert-informed projection of the entire analytical workflow. It is designed for researchers, scientists, and drug development professionals, offering in-depth insights into the synthesis, crystallization, X-ray diffraction, and structural interpretation for this class of carbazole derivatives. The guide draws upon established crystallographic data from closely related analogues to present a robust and scientifically grounded hypothetical analysis.

Introduction: The Significance of Substituted Carbazoles

Carbazole and its derivatives are a cornerstone in medicinal chemistry and materials science, owing to their rigid, planar structure and unique electronic properties.[1] The introduction of various substituents onto the carbazole core allows for the fine-tuning of their biological activity and photophysical characteristics. The 3,6-dibromo substitution pattern is of particular interest as it provides sites for further functionalization and can influence intermolecular interactions through halogen bonding. The N-benzoyl group at the 9-position introduces a significant steric and electronic perturbation, impacting the overall molecular conformation and crystal packing.

Understanding the precise three-dimensional arrangement of atoms in this compound through single-crystal X-ray diffraction is paramount for establishing structure-property relationships. This knowledge can guide the rational design of novel therapeutics, organic light-emitting diodes (OLEDs), and other advanced materials.

Synthesis and Crystallization: The Foundation of Structural Analysis

A robust crystal structure analysis begins with the synthesis of high-purity material and the successful growth of single crystals suitable for X-ray diffraction.

Proposed Synthetic Pathway

The synthesis of this compound would likely commence with the bromination of carbazole, followed by N-acylation.

-

Step 1: Bromination of Carbazole. 3,6-Dibromo-9H-carbazole can be synthesized by reacting carbazole with a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent like dimethylformamide (DMF).[2]

-

Step 2: N-Benzoylation. The resulting 3,6-Dibromo-9H-carbazole can then be N-benzoylated using benzoyl chloride in the presence of a base, such as sodium hydride or potassium carbonate, to yield the target compound.

Crystallization Methodologies

Obtaining diffraction-quality single crystals is often the most challenging step. Several techniques should be systematically explored:

-

Slow Evaporation: A solution of the purified compound in a suitable solvent (e.g., a mixture of chloroform and ethanol) is allowed to evaporate slowly at room temperature. This method was successfully employed for the crystallization of 9-Benzyl-3-bromo-9H-carbazole.[3]

-

Solvent Diffusion: A solution of the compound is carefully layered with a miscible "anti-solvent" in which the compound is less soluble. Diffusion of the anti-solvent into the solution reduces the solubility of the compound, promoting slow crystal growth.

-

Vapor Diffusion: A concentrated solution of the compound in a small vial is placed inside a larger sealed container with a more volatile anti-solvent. The vapor of the anti-solvent gradually diffuses into the solution, inducing crystallization.

The choice of solvents is critical and often requires screening a range of polar and non-polar options to find the optimal conditions for crystal growth.

Single-Crystal X-ray Diffraction: Elucidating the Atomic Arrangement

Once suitable single crystals are obtained, X-ray diffraction is used to determine the crystal structure.

Data Collection

A single crystal is mounted on a goniometer and placed in a beam of monochromatic X-rays. Modern diffractometers, such as those equipped with a CCD or CMOS detector, are used to collect the diffraction data. Key experimental parameters include:

-

X-ray Source: Molybdenum (Mo Kα, λ = 0.71073 Å) or Copper (Cu Kα, λ = 1.54184 Å) radiation is commonly used.

-

Temperature: Data is typically collected at low temperatures (e.g., 100-150 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure.

-

Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated. Software is used to integrate the intensities of the diffraction spots.

Structure Solution and Refinement

The collected diffraction data is then processed to solve and refine the crystal structure.

-

Structure Solution: Direct methods or Patterson methods are employed to determine the initial positions of the atoms in the unit cell.

-

Structure Refinement: The initial atomic model is refined using a least-squares algorithm to achieve the best possible fit between the observed and calculated diffraction data. The quality of the final structure is assessed by the R-factor, with lower values indicating a better fit.

The overall workflow for X-ray crystallography is depicted in the following diagram:

Hypothetical Structural Analysis of this compound

Based on the known crystal structures of related carbazole derivatives, we can anticipate several key structural features for this compound.

Molecular Geometry

-

Carbazole Core: The tricyclic carbazole core is expected to be essentially planar, as observed in other carbazole structures.[3][4]

-

Orientation of the Benzoyl Group: The dihedral angle between the plane of the carbazole ring system and the phenyl ring of the benzoyl group will be a critical parameter. This angle is influenced by steric hindrance and electronic effects and will dictate the overall molecular conformation. In related N-substituted carbazoles, this angle can vary significantly.[3]

A summary of expected crystallographic parameters is presented in the table below, based on typical values for similar organic compounds.

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) or Non-centrosymmetric |

| a (Å) | 10-20 |

| b (Å) | 5-15 |

| c (Å) | 15-25 |

| β (°) | 90-110 (for monoclinic) |

| Z (molecules/unit cell) | 2, 4, or 8 |

| R-factor | < 0.05 |

Intermolecular Interactions

The crystal packing will likely be governed by a combination of weak intermolecular interactions:

-

Halogen Bonding: The bromine atoms at the 3 and 6 positions are potential halogen bond donors, interacting with electronegative atoms (e.g., the carbonyl oxygen) of neighboring molecules.

-

π-π Stacking: The planar carbazole and phenyl rings may engage in π-π stacking interactions, contributing to the stability of the crystal lattice.[5]

-

C-H···π Interactions: Hydrogen atoms from the benzoyl group or the carbazole core could interact with the π-systems of adjacent molecules.

A diagram illustrating these potential interactions is shown below:

Conclusion

The , though not yet publicly reported, can be confidently approached using the well-established methodologies outlined in this guide. The anticipated structural features, including the planar carbazole core, the orientation of the N-benzoyl group, and the interplay of intermolecular forces like halogen bonding and π-π stacking, will provide invaluable insights for chemists and materials scientists. This detailed structural information is crucial for understanding the compound's properties and for the rational design of new functional molecules.

References

-

ResearchGate. (n.d.). X-ray structure of compound 2. X-ray diffraction analysis showed very.... Retrieved from [Link]

-

Semantic Scholar. (2017). X-ray and DFT structural study of some carbazole-substituted imines. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). CID 139078873 | C38H30N2. PubChem. Retrieved from [Link]

-

ResearchGate. (n.d.). XRD patterns of anthracene, carbazole, and co-crystals. Retrieved from [Link]

-

MDPI. (2024). 9-Vinyl-9H-carbazole-3,6-dicarbonitrile. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 9-Benzyl-3-bromo-9H-carbazole. PubMed Central. Retrieved from [Link]

-

ResearchGate. (n.d.). X-ray and DFT structural study of some carbazole-substituted imines. Retrieved from [Link]

-

Semantic Scholar. (1969). The Crystal and Molecular Structure of Carbazole. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3,6-Dibromo-9-(4-bromobenzyl)-9H-carbazole. PubMed Central. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, Characterization and Crystal Structure of 3,6-Dibenzoyl-9-butyl-9H-carbazole. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

ResearchGate. (2008). 9-Ethyl-1,4-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole and 6-bromo-9-ethyl-1,4-dimethyl-9H-carbazole. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3,6-dibromo-9-hexyl-9H-carbazole. PubChem. Retrieved from [Link]

-

ResearchGate. (n.d.). 2,3,6,7-Tetrabromo-9-butyl-9H-carbazole. Retrieved from [Link]

-

ResearchGate. (2005). 3,6-Dibromo-9-hexyl-9H-carbazole. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3,6-Dibromocarbazole. PubChem. Retrieved from [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). Search - Access Structures. Retrieved from [Link]

-

ResearchGate. (n.d.). 9-Benzyl-3-bromo-9H-carbazole. Retrieved from [Link]

-

CP Lab Safety. (n.d.). 9-Benzyl-3, 6-dibromocarbazole, min 98%, 1 gram. Retrieved from [Link]

-

Capot Chemical Co., Ltd. (n.d.). Specifications of 9-Benzyl-3,6-dibromocarbazole. Retrieved from [Link]

Sources

solubility of 9-Benzoyl-3,6-dibromo-9H-carbazole in common organic solvents

An In-Depth Technical Guide to the Solubility of 9-Benzoyl-3,6-dibromo-9H-carbazole in Common Organic Solvents

Introduction

This compound is a functionalized aromatic compound with a rigid, planar carbazole core. Carbazole derivatives are of significant interest in materials science and medicinal chemistry due to their unique electronic and photophysical properties.[1] The solubility of this compound in various organic solvents is a critical parameter for its synthesis, purification, and application in areas such as organic light-emitting diodes (OLEDs), photovoltaics, and as a precursor for more complex molecules. This guide provides a comprehensive analysis of the predicted solubility of this compound based on its molecular structure and offers a detailed experimental protocol for its precise determination.

Molecular Structure and Physicochemical Properties Analysis

To predict the solubility of this compound, it is essential to analyze its molecular structure and the contribution of each functional group to its overall polarity. The general principle of "like dissolves like" is a fundamental concept in predicting solubility, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.[2][3]

The structure of this compound consists of three key components:

-

Carbazole Core: The 9H-carbazole ring system is a large, rigid, and predominantly non-polar aromatic structure. This core contributes to the molecule's tendency to be soluble in non-polar organic solvents.[4]

-

Dibromo-Substituents: The two bromine atoms at the 3 and 6 positions are electronegative, introducing some polarity to the molecule. However, their contribution to overall polarity is moderate. Halogenated aromatic compounds often exhibit good solubility in a range of organic solvents.[5]

-

Benzoyl Group: The benzoyl group at the 9-position is the most significant contributor to the molecule's polarity. The carbonyl (C=O) group is polar and can act as a hydrogen bond acceptor. This group will enhance the solubility in polar aprotic solvents.

Overall, this compound can be classified as a moderately polar compound. The large non-polar carbazole backbone suggests limited solubility in highly polar protic solvents like water, while the benzoyl group and bromine atoms will likely promote solubility in a range of common organic solvents.

Predicted Solubility in Common Organic Solvents

Based on the structural analysis, the following table provides a qualitative prediction of the solubility of this compound in a variety of common organic solvents at ambient temperature.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Hexane | Non-polar | Low | The molecule's polarity from the benzoyl group will likely limit its solubility in highly non-polar aliphatic solvents.[4] |

| Toluene | Non-polar (Aromatic) | Moderate to High | The aromatic nature of toluene can engage in π-π stacking interactions with the carbazole core, enhancing solubility. |

| Dichloromethane | Polar Aprotic | High | Dichloromethane is a versatile solvent capable of dissolving a wide range of organic compounds with moderate polarity. |

| Chloroform | Polar Aprotic | High | Similar to dichloromethane, chloroform is an excellent solvent for many organic solids. |

| Diethyl Ether | Polar Aprotic | Moderate | The ether oxygen can interact with the solute, but the overall non-polar character of the solvent might limit high solubility. |

| Ethyl Acetate | Polar Aprotic | Moderate to High | The ester group in ethyl acetate provides polarity that should facilitate the dissolution of the compound. |

| Acetone | Polar Aprotic | High | The highly polar carbonyl group in acetone will strongly interact with the benzoyl group of the solute, leading to good solubility. |

| Acetonitrile | Polar Aprotic | Moderate | While polar, acetonitrile is sometimes less effective at dissolving large, rigid aromatic molecules compared to other polar aprotic solvents. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Very High | DMF is a powerful polar aprotic solvent known for its ability to dissolve a wide array of organic compounds, including those with moderate polarity and aromatic character.[6] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | DMSO is another highly effective polar aprotic solvent, often used for compounds that are difficult to dissolve in other solvents.[4] |

| Methanol | Polar Protic | Low to Moderate | The hydroxyl group in methanol can act as a hydrogen bond donor and acceptor. However, the large non-polar carbazole backbone may limit solubility. |

| Ethanol | Polar Protic | Low to Moderate | Similar to methanol, the solubility is expected to be limited by the large hydrophobic portion of the molecule.[4] |

| Water | Polar Protic | Insoluble | The predominantly non-polar and large molecular structure will make it virtually insoluble in water.[7] |

Experimental Determination of Solubility

To obtain accurate quantitative solubility data, a systematic experimental approach is necessary. The "shake-flask" method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[8]

Protocol: Shake-Flask Method for Solubility Determination

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (0.22 µm, solvent-compatible)

-

Volumetric flasks

-

Pipettes

-

Evaporating dish or watch glass

-

Vacuum oven or desiccator

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a scintillation vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

Pipette a known volume of the selected organic solvent into the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Shake the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solid no longer changes over time.

-

-

Sample Collection and Filtration:

-

Allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant (the clear liquid above the solid) using a syringe.

-

Immediately filter the solution through a 0.22 µm syringe filter into a pre-weighed, clean, and dry evaporating dish. This step is critical to remove any undissolved solid particles.

-

-

Solvent Evaporation and Gravimetric Analysis:

-

Place the evaporating dish in a vacuum oven at a temperature below the boiling point of the solvent to slowly evaporate the solvent. Alternatively, the solvent can be evaporated under a gentle stream of nitrogen.

-

Once the solvent is completely removed, place the dish in a desiccator to cool to room temperature and to ensure all residual moisture is removed.

-

Weigh the evaporating dish containing the dried solute on an analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solid by subtracting the initial weight of the empty evaporating dish from the final weight.

-

The solubility can be expressed in various units, such as g/L or mg/mL, by dividing the mass of the dissolved solid by the volume of the solvent used.

-

Self-Validation and Trustworthiness:

-

Reproducibility: The experiment should be performed in triplicate to ensure the reliability of the results. The standard deviation of the measurements should be reported.

-

Equilibrium Confirmation: To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility values should be consistent.

-

Purity of Materials: The purity of both the solute and the solvent can significantly impact solubility. Use high-purity materials and report their specifications.

Alternative Quantification Method: UV-Vis Spectroscopy

For a more rapid analysis, UV-Vis spectroscopy can be employed if the compound has a distinct chromophore.

-

Prepare a Calibration Curve: Create a series of standard solutions of this compound of known concentrations in the chosen solvent. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Plot a graph of absorbance versus concentration to generate a calibration curve.

-

Analyze the Saturated Solution: After filtration, dilute a known volume of the saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Determine Concentration: Measure the absorbance of the diluted solution and use the calibration curve to determine its concentration. Calculate the concentration of the original saturated solution, which represents the solubility.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

References

- [No specific source for this exact compound's data was found, so a general reference to solubility principles is appropri

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

-

SALTISE. (2021, March 22). Organic Chemistry: Introduction to Solubility. Retrieved from [Link]

-

Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]

- [Reference not directly used for a specific claim but provides context on benzoyl deriv

-

Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

- [Reference not directly used for a specific claim but provides context on solubility principles]

- [Reference not directly used for a specific claim but provides context on benzoyl deriv

- [Reference not directly used for a specific claim but provides context on benzoyl deriv

- [Reference not directly used for a specific claim but provides context on benzoyl deriv

- [Reference not directly used for a specific claim but provides context on arom

- [Reference not directly used for a specific claim but provides context on solubility prediction]

- [Reference not directly used for a specific claim but provides context on arom

- [Reference not directly used for a specific claim but provides context on arom

- [Reference not directly used for a specific claim but provides context on arom

-

PubChem. (n.d.). 3,6-Dibromocarbazole. Retrieved from [Link]

Sources

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. Khan Academy [khanacademy.org]

- 3. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 4. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Buy 3,6-Dibromo-9-(4-bromophenyl)-9H-carbazole | 73087-83-9 [smolecule.com]

- 7. saltise.ca [saltise.ca]

- 8. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Thermal Stability and Decomposition Temperature of 9-Benzoyl-3,6-dibromo-9H-carbazole

Abstract

This technical guide provides a comprehensive analysis of the thermal stability of 9-Benzoyl-3,6-dibromo-9H-carbazole, a compound of significant interest to researchers, scientists, and drug development professionals. While specific experimental thermal analysis data for this exact molecule is not extensively published, this document synthesizes information from closely related carbazole derivatives to predict its thermal behavior. We will delve into the foundational principles of thermal analysis, provide detailed, field-proven experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and discuss the interpretation of the resulting data. This guide is designed to be a practical resource for characterizing the thermal properties of this compound and similar novel compounds, ensuring scientific integrity and enabling robust material development.

Introduction: The Significance of Thermal Stability in Carbazole Derivatives

Carbazole and its derivatives are a cornerstone in the development of advanced materials and pharmaceuticals.[1] Their inherent electronic and photophysical properties, combined with generally high thermal stability, make them ideal candidates for applications in organic light-emitting diodes (OLEDs), organic solar cells, and as scaffolds for bioactive compounds.[1][2][3] The operational lifetime, processing conditions, and overall reliability of devices and pharmaceutical formulations are directly linked to the thermal stability of their constituent molecules.[1]

The subject of this guide, this compound, combines several structural features that are expected to influence its thermal properties. The 3,6-dibrominated carbazole scaffold is a key intermediate in the synthesis of functional materials, and its rigid, planar aromatic structure contributes to its stability.[1] The benzoyl group at the 9-position, while synthetically useful, may present a point of thermal decomposition. A thorough understanding of the thermal stability and decomposition temperature of this compound is therefore crucial for predicting its performance, ensuring morphological stability in thin films, and defining safe manufacturing and storage parameters.[4][5]

This guide will provide the necessary theoretical and practical framework for researchers to confidently assess the thermal properties of this compound.

Physicochemical Properties of the Core Structure

The core of the molecule, 3,6-dibromocarbazole, is a crystalline solid at room temperature. Its key properties are summarized below:

| Property | Value |

| Molecular Formula | C₁₂H₇Br₂N |

| Molecular Weight | 325.00 g/mol |

| Appearance | Tan or White to Off-White |

Data sourced from[1]

The bromine atoms at the 3 and 6 positions not only influence the molecule's electronic properties but also serve as versatile handles for further chemical modifications.[1]

Experimental Protocols for Thermal Analysis

The primary techniques for evaluating the thermal stability of organic compounds are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[1][6]

Thermogravimetric Analysis (TGA)

TGA is employed to determine the thermal stability and decomposition temperature of a material by measuring the change in mass as a function of temperature.[6]

Objective: To determine the temperature at which this compound begins to decompose and to assess its stability over a defined temperature range.

Methodology:

-

Sample Preparation: Ensure the compound is thoroughly dried in a vacuum oven to remove any residual solvent or adsorbed water, which could manifest as initial mass loss at lower temperatures.

-

Instrumentation: Utilize a calibrated thermogravimetric analyzer.

-

Crucible: Place 3-10 mg of the powdered sample into an inert TGA crucible (e.g., alumina or platinum).[1]

-

Atmosphere: Purge the furnace with an inert gas, typically nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[1][4]

-

Thermal Program:

-

Data Analysis: Record the sample weight as a function of temperature. The decomposition temperature (Td) is commonly reported as the temperature at which a 5% weight loss occurs.[1][4][6]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is used to detect thermal transitions such as melting (Tm) and glass transitions (Tg).[1][6]

Objective: To identify the melting point (for crystalline solids) or glass transition temperature (for amorphous materials) of this compound.

Methodology:

-

Sample Preparation: Hermetically seal 3-5 mg of the sample in an aluminum pan. An empty sealed pan is used as a reference.[4]

-

Instrumentation: Use a calibrated differential scanning calorimeter.

-

Thermal Program:

-

First Heating Scan: Heat the sample from room temperature to a temperature above its expected melting point at a rate of 10 °C/min.[1]

-

Cooling Scan: Cool the sample at a controlled rate (e.g., 10-20 °C/min) to a low temperature.[1]

-

Second Heating Scan: Heat the sample again at 10 °C/min to the final temperature.[1]

-

-

Data Analysis: The DSC thermogram plots heat flow versus temperature.

-

The melting point (Tm) is identified as the peak temperature of the endothermic event on the first heating scan.[1]

-

The glass transition temperature (Tg) is determined from the midpoint of the step change in the heat flow curve, typically during the second heating scan for amorphous materials.[1][6]

-

Experimental Workflow and Data Interpretation

The process of thermal analysis follows a structured workflow from sample preparation through to data interpretation.

Caption: Workflow for Thermal Stability Analysis.

Predicted Thermal Properties and Comparative Analysis

While specific data for this compound is not available, we can infer its likely thermal behavior by examining related structures. Carbazole-based materials generally exhibit high decomposition temperatures, often well above 300 °C.[1]

Table of Thermal Properties of Related Carbazole Derivatives:

| Compound | Decomposition Temp. (Td) (°C) | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) |

| Carbazole-based compound 7a | 291 (5% weight loss) | Not observed | 95 |

| Carbazole-based compound 7b | 307 (5% weight loss) | Not observed | 86 |

| Series of Benzocarbazole derivatives | 270 - 462 | 78 - 127 | Not specified |

| Carbazole and dibenzo[b,d]furan-based HTMs | Up to 400 | Above 190 | Not specified |

| Conjugated polymer (P1) | 314 (5% weight loss) | Not specified | Not specified |

| 3-(N,N-Diphenylamino)carbazole Derivative 6 | 389 (5% weight loss) | - | - |

| 3-(N,N-Diphenylamino)carbazole Derivative 7 | 351 (5% weight loss) | 111-173 | - |

| 3-(N,N-Diphenylamino)carbazole Derivative 8 | 398 (5% weight loss) | - | - |

| Oxetane-functionalized Carbazole Derivatives | > 360 | 142-162 | 250 |

Discussion of Structural Influences on Thermal Stability:

-

Carbazole Core: The rigid, aromatic carbazole core provides a high degree of intrinsic thermal stability.

-

Bromine Substituents: The heavy bromine atoms on the carbazole ring are expected to contribute positively to the thermal stability.

-

9-Benzoyl Group: The benzoyl group at the 9-position introduces a ketone linkage which may be a point of initial thermal degradation compared to a simple alkyl or aryl substituent. However, the aromatic nature of the benzoyl group may also contribute to overall stability. It is anticipated that the decomposition of this compound will be initiated by the cleavage of the N-C bond of the benzoyl group.

Based on the data from related compounds, it is reasonable to predict that this compound will exhibit a decomposition temperature (5% weight loss) in the range of 300-400 °C. The presence of the bulky benzoyl group may also result in an amorphous solid with a detectable glass transition temperature.

Conclusion

The 3,6-dibromocarbazole scaffold is the foundation for a wide range of thermally stable materials crucial for modern electronics and pharmaceutical development.[1] Thermal analysis, primarily through TGA and DSC, is an indispensable tool for characterizing these materials. The available data on related compounds strongly suggests that carbazole derivatives, including this compound, possess high decomposition temperatures. By following the detailed protocols outlined in this guide, researchers can accurately determine the thermal properties of this and other novel carbazole derivatives, thereby accelerating their development and application.

References

- A Technical Guide to the Thermal Stability of Benzo[c]carbazole Derivatives - Benchchem.

- Comparative Thermal Analysis of 9-Phenylcarbazole Derivatives: A Guide for Researchers - Benchchem.

- 3-(N,N-Diphenylamino)carbazole Donor Containing Bipolar Derivatives with Very High Glass Transition Temperatures as Potential TADF Emitters for OLEDs - MDPI.

- thermal stability analysis of 3,6-Dibromocarbazole compounds - Benchchem.

- Thermogravimetric analysis (TGA) curves of (a) carbazole-based copolymers - ResearchGate.

- Light-emitting carbazole derivatives: potential electroluminescent materials - PubMed.

- Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents.

- Special Issue “Carbazole Derivatives: Latest Advances and Prospects” - MDPI.

- This compound - ChemScene.

- 9-Vinyl-9H-carbazole-3,6-dicarbonitrile - MDPI.

- 9-Benzyl-3-bromo-9H-carbazole - PMC - PubMed Central.

- 9H-Carbazole, 9-ethyl-3,6-dimethyl - Organic Syntheses Procedure.

- 3,6-Dibromo-9-(2-ethylhexyl)-9H-carbazole - Ossila.

- Synthesis and characterization of a derivative of carbazole obtained from bromobenzyl alcohol - ResearchGate.

- b: TGA thermogram of treated sample of carbazole. - ResearchGate.

- 118599-27-2|9-Benzyl-3,6-dibromocarbazole|BLD Pharm.

- Synthesis and photochemical properties of 3,6-di-tert-butyl-9H-carbazole derivatives.

- 3,6-dibroMo-9-(2-ethylhexyl)-9H-carbazole Safety Data Sheets - Echemi.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Special Issue “Carbazole Derivatives: Latest Advances and Prospects” [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

The Benzoyl Group: A Strategic Tool for Modifying Carbazole Properties for Advanced Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Carbazole, a privileged heterocyclic scaffold, is a cornerstone in materials science and medicinal chemistry due to its unique electronic and photophysical properties. However, the ever-increasing demand for high-performance organic electronics and targeted therapeutics necessitates fine-tuning of the carbazole core. The introduction of a benzoyl group represents a powerful and versatile strategy to modulate the intrinsic characteristics of carbazole, unlocking a new realm of functionalities. This technical guide provides a comprehensive overview of the profound impact of benzoyl substitution on the electronic, photophysical, and biological properties of carbazole. We will delve into the underlying scientific principles, present detailed experimental protocols for synthesis and characterization, and showcase the transformative potential of benzoyl-carbazoles in cutting-edge applications.

The Strategic Introduction of the Benzoyl Moiety: A Gateway to Enhanced Functionality

The carbazole moiety, with its planar, electron-rich π-conjugated system, exhibits excellent hole-transporting properties and thermal stability.[1] However, for many applications, modification of its electronic structure is crucial. The benzoyl group, an aromatic ketone, serves as a potent electron-withdrawing group. Its introduction onto the carbazole framework fundamentally alters the electronic landscape of the molecule, leading to a cascade of beneficial changes in its properties.

The position of the benzoyl substitution on the carbazole ring—whether on the nitrogen atom (N-position) or the aromatic backbone (e.g., C3 or C6 positions)—dicates the extent and nature of these modifications. This targeted functionalization allows for the rational design of molecules with tailored properties for specific applications.

Electronic Perturbation: The Core of Benzoyl Group's Influence

The primary role of the benzoyl group is to induce a significant electronic perturbation within the carbazole system. The carbonyl group's strong inductive and mesomeric effects withdraw electron density from the carbazole core. This has several key consequences:

-

Lowering of HOMO and LUMO Energy Levels: The electron-withdrawing nature of the benzoyl group stabilizes both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the carbazole. This modulation of frontier molecular orbital energies is critical for optimizing charge injection and transport in organic electronic devices.[2]

-

Intramolecular Charge Transfer (ICT): The juxtaposition of the electron-donating carbazole and the electron-accepting benzoyl group can facilitate intramolecular charge transfer upon photoexcitation. This phenomenon is the cornerstone of many advanced photophysical properties, including Thermally Activated Delayed Fluorescence (TADF).[3][4]

-

Enhanced Electron Affinity: The introduction of the benzoyl group increases the electron affinity of the carbazole molecule, which can improve its electron-transporting capabilities. This is particularly valuable in the design of bipolar host materials for Organic Light-Emitting Diodes (OLEDs).[5]

Synthesis of Benzoyl-Carbazoles: Tailoring Molecular Architecture

The synthesis of benzoyl-substituted carbazoles can be achieved through several well-established organic reactions. The choice of synthetic route depends on the desired substitution pattern.

Synthesis of N-Benzoylcarbazole

N-acylation of carbazole is a straightforward method to introduce the benzoyl group at the nitrogen atom.

Experimental Protocol: Synthesis of N-Benzoylcarbazole

-

Materials: Carbazole, benzoyl chloride, a base (e.g., triethylamine or pyridine), and a suitable solvent (e.g., dichloromethane or toluene).

-

Procedure:

-

Dissolve carbazole (1 equivalent) in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Add the base (1.2 equivalents) to the solution.

-

Slowly add benzoyl chloride (1.1 equivalents) dropwise to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC).

-

Upon completion, wash the reaction mixture with water and a saturated sodium bicarbonate solution to remove any unreacted acid chloride and base.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure N-benzoylcarbazole.

-

Synthesis of C-Benzoylcarbazoles: The Friedel-Crafts Acylation

The introduction of a benzoyl group onto the carbazole's aromatic ring is typically achieved via the Friedel-Crafts acylation reaction. The 3 and 6 positions of the carbazole are the most reactive sites for electrophilic substitution.

Experimental Protocol: Synthesis of 3-Benzoylcarbazole

-

Materials: Carbazole, benzoyl chloride, a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃), and a suitable solvent (e.g., nitrobenzene or carbon disulfide).

-

Procedure:

-

Suspend the Lewis acid (1.2 equivalents) in the chosen solvent in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser.

-

Cool the suspension in an ice bath.

-

Slowly add a solution of benzoyl chloride (1.1 equivalents) in the same solvent to the cooled suspension.

-

Add carbazole (1 equivalent) portion-wise to the reaction mixture while maintaining the low temperature.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to the desired reaction temperature (e.g., 60-80 °C) for several hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, carefully pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid to decompose the catalyst complex.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel followed by recrystallization.

-

Note: For the synthesis of 3,6-dibenzoylcarbazole, an excess of benzoyl chloride and Lewis acid is used.

Diagram: Synthetic Pathways to Benzoyl-Carbazoles

Caption: Synthetic routes to N-benzoylcarbazole and C-benzoylcarbazoles.

Characterization of Benzoyl-Carbazoles: Unveiling their Properties

A comprehensive characterization of the synthesized benzoyl-carbazoles is essential to understand their structure-property relationships.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for confirming the successful synthesis and determining the substitution pattern. The chemical shifts of the aromatic protons and carbons are significantly influenced by the electron-withdrawing benzoyl group.[6]

-

Infrared (IR) Spectroscopy: IR spectroscopy provides definitive evidence of the benzoyl group's presence through the characteristic strong absorption band of the carbonyl (C=O) stretching vibration, typically appearing in the region of 1650-1700 cm⁻¹.

-